
5-Methyl-2-(2-methyl-1-piperidinyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of highly functionalized piperidines, which may include derivatives such as 5-Methyl-2-(2-methyl-1-piperidinyl)aniline, has been explored through pot, atom, and step economic (PASE) synthesis. This method involves a five-component condensation using methyl acetoacetate, aldehyde, and aniline in the presence of InCl3, where the piperidine often precipitates out of the solution . Additionally, the synthesis of piperidine-related alkaloids using a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block has been reported, which involves aminocyclization and carbamation . These methods could potentially be adapted for the synthesis of 5-Methyl-2-(2-methyl-1-piperidinyl)aniline.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the possibility of multiple isomers. For instance, the study of N-(1,2,5-trimethyl-4-piperidylidene)aniline revealed three isomers differing in the configuration of the methyl groups and the Z,E isomerism about the C=N bond . This suggests that 5-Methyl-2-(2-methyl-1-piperidinyl)aniline could also exhibit isomerism, which would be an important consideration in its molecular structure analysis.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the kinetics of reactions between nitropyridines and aniline or piperidine in different solvents have been studied, which are not base catalyzed in methanol but show catalysis in acetone . This indicates that the reactivity of 5-Methyl-2-(2-methyl-1-piperidinyl)aniline with other compounds could be solvent-dependent and may involve complex mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in pharmaceuticals. An optimized synthesis of a key pharmaceutical intermediate, which is structurally similar to 5-Methyl-2-(2-methyl-1-piperidinyl)aniline, has been developed for the production of narcotic analgesics . This suggests that the physical and chemical properties of 5-Methyl-2-(2-methyl-1-piperidinyl)aniline would be relevant for its potential use in medicinal chemistry.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
5-Methyl-2-(2-methyl-1-piperidinyl)aniline plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds. For example, an efficient synthesis pathway has been developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in creating new-generation narcotic analgesics, including remifentanil and various fentanyl analogues. This process involves a Strecker-type condensation followed by selective hydrolysis, acidification, and N-acylation steps, culminating in catalytic N-debenzylation to yield the final product with near quantitative yields (Kiricojevic et al., 2002).
Advancements in Piperidine Derivatives
Research has also been directed towards the development of functionalized piperidine derivatives, which have significant potential in various therapeutic areas. A notable method involves the pseudo five-component reactions of aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate in the presence of acidic ionic liquids, facilitating an efficient and one-pot quantitative procedure (Shaterian & Azizi, 2013).
Catalysis in Organic Synthesis
The compound also finds application in catalysis within organic synthesis. An example is the use of acid-base bifunctional ionic liquids, which have shown efficiency in catalyzing the reaction of aniline with dimethyl carbonate, leading to significant yields of methyl-N-methyl-N-phenylcarbamate. This showcases the compound's role in enhancing reactivity through the cooperative activation of reactants by acidic and basic sites (Zhang et al., 2010).
Exploration of Novel Synthetic Pathways
Furthermore, innovative synthetic pathways have been explored using this chemical framework. For instance, glyoxal monohydrazones and acylated active methylene compounds have been utilized in solvent-free reactions under microwave irradiation to produce heterobicyclic compounds, which upon acidic treatment yield functionalized N-anilino derivatives. This method represents a novel approach to synthesizing nitrogen heterocycles, highlighting the versatility of 5-Methyl-2-(2-methyl-1-piperidinyl)aniline derivatives in organic chemistry (Jolivet-Fouchet et al., 1998).
Anticancer Research
In the realm of anticancer research, derivatives of 5-Methyl-2-(2-methyl-1-piperidinyl)aniline, such as (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline, have been synthesized and evaluated for their in vitro activity against various human cancer cells. This line of research opens up new avenues for the development of potential anticancer agents (Subhash & Bhaskar, 2021).
properties
IUPAC Name |
5-methyl-2-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-6-7-13(12(14)9-10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXZIHSNVILJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)


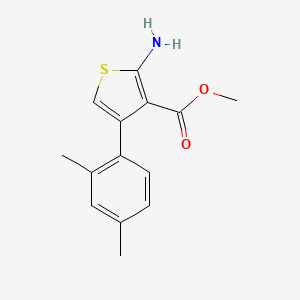
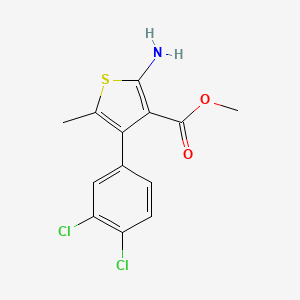
![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)
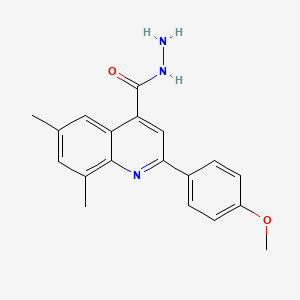

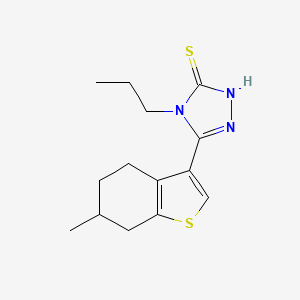
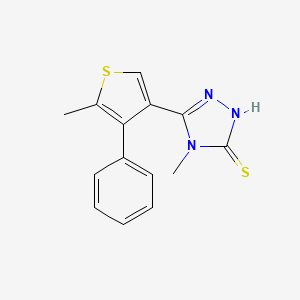
![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
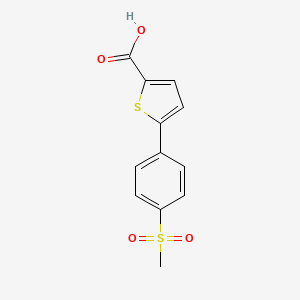
![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)